molecular formula C12H17NO2S2 B2559820 4-[2-(Phenylsulfonyl)ethyl]thiomorpholine CAS No. 882270-51-1

4-[2-(Phenylsulfonyl)ethyl]thiomorpholine

Cat. No.: B2559820
CAS No.: 882270-51-1
M. Wt: 271.39
InChI Key: RVXRUGXJSNEJRC-UHFFFAOYSA-N
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Description

4-[2-(Phenylsulfonyl)ethyl]thiomorpholine is a useful research compound. Its molecular formula is C12H17NO2S2 and its molecular weight is 271.39. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(benzenesulfonyl)ethyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S2/c14-17(15,12-4-2-1-3-5-12)11-8-13-6-9-16-10-7-13/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXRUGXJSNEJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332609
Record name 4-[2-(benzenesulfonyl)ethyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728340
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

882270-51-1
Record name 4-[2-(benzenesulfonyl)ethyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Sulfonyl Groups in Organic Chemistry and Materials Science

The sulfonyl group, with the general structure R-S(=O)₂-R', is a hexavalent sulfur-containing functional group characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. acs.org This arrangement results in a highly polar, electron-withdrawing moiety that significantly influences the physical and chemical properties of a molecule. nih.gov

In organic chemistry, the sulfonyl group is a versatile tool for synthesis. Its strong electron-withdrawing nature can stabilize adjacent negative charges, making it useful in directing reactions and activating molecules for nucleophilic attack. nih.gov Sulfonyl groups are integral to sulfones and sulfonamides, classes of compounds with broad applications. acs.org For instance, they are often employed as protecting groups for amines due to their stability under both acidic and basic conditions; the resulting sulfonamides reduce the nucleophilicity and basicity of the parent amine. nih.gov Furthermore, their ability to act as good leaving groups makes them valuable in substitution and elimination reactions. nih.gov The introduction of a sulfonyl group can also be used as a "blocking group" strategy in aromatic synthesis, allowing for regioselective functionalization of aromatic rings. evitachem.com

In materials science, the incorporation of sulfonyl groups can enhance the thermal stability and oxidative resistance of polymers. The polarity imparted by the sulfonyl group can also improve the solubility of organic compounds in water, a desirable trait for biological applications. nih.gov This functional group is also explored in the development of thermo-sensitive polymers and other advanced materials where its unique electronic properties can be harnessed. bldpharm.commdpi.com

Overview of 4 2 Phenylsulfonyl Ethyl Thiomorpholine As a Representative Structure for Investigation

Direct Synthesis Strategies for this compound

Direct synthesis methods offer an efficient route to the target molecule, typically by forming a crucial carbon-nitrogen bond in a single transformation.

Reaction of α-Substituted Vinyl Sulfones with Thiomorpholine

The most prominent direct synthesis of this compound involves the aza-Michael addition of thiomorpholine to an appropriate vinyl sulfone. Phenyl vinyl sulfone serves as the ideal Michael acceptor for this transformation. The reaction mechanism is initiated by the nucleophilic attack of the secondary amine of the thiomorpholine ring onto the electron-deficient β-carbon of the vinyl sulfone. This process is typically facilitated by a base, which enhances the nucleophilicity of the thiol, or can proceed under nucleophilic catalysis. researchgate.net

The general reaction is as follows: Thiomorpholine + Phenyl Vinyl Sulfone → this compound

The high reactivity and selectivity of vinyl sulfones compared to other Michael acceptors, such as acrylates, make this a highly effective method. ub.edu The reaction conditions can be optimized to achieve high yields, often involving polar solvents and, in some cases, catalysts to facilitate the conjugate addition.

ReactantsCatalyst/BaseSolventTemperatureYield
Thiomorpholine, Phenyl Vinyl SulfonePotassium Hydroxide (KOH)Solvent-freeRoom TemperatureHigh
Thiomorpholine, Phenyl Vinyl SulfoneTriethylamine (Et3N)MethanolRefluxGood
Thiomorpholine, Phenyl Vinyl SulfoneDBUAcetonitrileRoom TemperatureHigh

Exploration of Alternative Precursors and Reaction Conditions

Beyond phenyl vinyl sulfone, alternative electrophilic precursors can be employed. One such alternative is a 2-haloethyl phenyl sulfone, such as 2-bromoethyl phenyl sulfone. In this case, the reaction proceeds via a standard nucleophilic substitution (N-alkylation) where the thiomorpholine nitrogen displaces the halide. This method requires a base to neutralize the hydrogen halide formed during the reaction.

Another approach involves the in-situ generation of the vinyl sulfone or a related reactive intermediate. For instance, domino reactions have been developed that combine an initial aza-Michael addition with subsequent cyclization or other transformations to build molecular complexity in a single pot. ub.edu

Multistep Synthetic Routes to Phenylsulfonyl-Containing Thiomorpholine Derivatives

Multistep syntheses provide greater flexibility for creating analogues with diverse substitution patterns and for controlling stereochemistry. These routes typically involve the separate construction of the core heterocyclic system and the subsequent introduction or modification of the side chain.

Construction of the Thiomorpholine Ring System

The thiomorpholine scaffold is a common motif in medicinal chemistry and can be synthesized through several established methods. organic-chemistry.orgorganic-chemistry.org A prevalent strategy involves the cyclization of bifunctional precursors.

Common methods include:

From Diethanolamine (B148213): Conversion of diethanolamine to a bis(2-chloroethyl)amine (B1207034) intermediate, followed by cyclization with a sulfide (B99878) source like sodium sulfide. google.comacs.org

From Cysteamine (B1669678): A telescoped photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride can generate a key intermediate which cyclizes under basic conditions to form thiomorpholine. acs.orgnih.govresearchgate.net

Intramolecular Cyclization: Boron trifluoride etherate can mediate the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes to yield the thiomorpholine ring. organic-chemistry.orgorganic-chemistry.org

Starting Material(s)Key ReagentsMethodReference
Diethanolamine1. Thionyl chloride; 2. Sodium sulfideDouble substitution and cyclization google.comacs.org
Cysteamine, Vinyl Chloride9-Fluorenone (photocatalyst), Base (e.g., DIPEA)Photochemical thiol-ene/cyclization nih.govresearchgate.net
Nitrogen-tethered alkene with a thiolBoron trifluoride etherateIntramolecular hydrothioalkoxylation organic-chemistry.orgorganic-chemistry.org

Introduction and Modification of the Phenylsulfonyl-ethyl Moiety

Once the thiomorpholine ring is formed, the 2-(phenylsulfonyl)ethyl group can be introduced at the nitrogen atom. This is typically achieved by N-alkylation using a suitable electrophile, such as 2-chloroethyl phenyl sulfone or 2-(phenylsulfonyl)ethyl tosylate, in the presence of a base.

Alternatively, a precursor to the sidechain can be installed first and then modified. For example, thiomorpholine can be reacted with 2-chloroethanol (B45725) to yield 4-(2-hydroxyethyl)thiomorpholine. The hydroxyl group can then be converted to a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a phenylsulfinate salt (PhSO₂Na). Another route involves the oxidation of a precursor like 4-[2-(phenylthio)ethyl]thiomorpholine to the corresponding sulfone.

Strategies for Stereoselective Synthesis

The synthesis of chiral, non-racemic thiomorpholine derivatives often relies on the use of chiral starting materials derived from the chiral pool. Amino acids, particularly cysteine, are excellent precursors for the stereoselective synthesis of substituted thiomorpholines. acs.orgacs.orgnih.govresearchgate.net

For instance, a polymer-supported synthesis starting from immobilized Fmoc-Cys(Trt)-OH can be used to prepare thiomorpholine-3-carboxylic acid derivatives. acs.orgacs.orgnih.govresearchgate.net This solid-phase approach allows for the systematic introduction of various substituents and maintains the stereochemical integrity of the original chiral center. The general strategy involves N-alkylation and N-sulfonylation/acylation on the resin-bound cysteine, followed by cleavage and cyclization to yield the stereochemically defined thiomorpholine product. acs.orgacs.orgnih.govresearchgate.net These methods are crucial for preparing specific stereoisomers of biologically active analogues.

Modern Catalytic Approaches in the Synthesis of Related Compounds

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency and selectivity. For a molecule like this compound, catalytic strategies can be applied to the formation of the sulfonyl-substituted arene portion and the construction of the heterocyclic thiomorpholine ring.

Palladium catalysis has become a powerful tool for the formation of carbon-sulfur bonds, which are central to the synthesis of sulfonyl-substituted arenes. One notable advancement is the palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. This process offers a practical, one-pot alternative to traditional methods. researchgate.netnih.gov The reaction typically involves the initial palladium-catalyzed sulfonylation of an aryl bromide using a sulfur dioxide source, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), followed by an in situ reaction with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). researchgate.netnih.gov

This methodology is significant as it represents a general method for the sulfonylation of aryl bromides and demonstrates excellent functional group tolerance. nih.govrsc.org This allows for the transformation to be performed on complex molecules, which is a considerable advantage in the synthesis of pharmaceutical intermediates. nih.govsemanticscholar.org The reaction can be applied to a wide variety of substituted aryl bromides, including those with electron-donating and electron-withdrawing groups. nih.govsemanticscholar.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Aryl Sulfonyl Fluorides

Aryl Bromide Product Yield (%)
4-Bromoanisole 4-Methoxybenzenesulfonyl fluoride 85
4-Bromobenzonitrile 4-Cyanobenzenesulfonyl fluoride 78
1-Bromo-4-(trifluoromethyl)benzene 4-(Trifluoromethyl)benzenesulfonyl fluoride 82
4-Bromobenzaldehyde 4-Formylbenzenesulfonyl fluoride 70

Data compiled from studies on palladium-catalyzed sulfonylation. nih.govsemanticscholar.org

The versatility of this palladium-catalyzed approach makes it a highly relevant strategy for synthesizing the phenylsulfonyl moiety found in this compound and its analogues.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. at.uamdpi.com This technology is particularly beneficial for the synthesis of heterocyclic compounds, including thiomorpholine and its derivatives. mdpi.comresearchgate.net

The application of microwave irradiation in the synthesis of morpholine-based chalcones, for instance, has been shown to significantly reduce reaction times while increasing product yields. mdpi.com In the context of thiomorpholine synthesis, microwave heating can be employed to facilitate key bond-forming reactions. For example, the intramolecular hydrothiolation of a peptide containing a dehydroamino acid and a cysteine residue to form a thiomorpholine ring has been successfully achieved using microwave irradiation. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Morpholine (B109124) Derivatives

Reaction Conventional Method (Time, h) Microwave Method (Time, min) Yield (%) - Conventional Yield (%) - Microwave
Chalcone Synthesis 8-12 5-15 70-85 85-95
Heterocyclic Ring Closure 24 30 65 80

Illustrative data based on general findings in microwave-assisted synthesis of heterocyclic compounds. mdpi.com

The efficiency and control offered by MAOS make it a compelling approach for the construction of the thiomorpholine scaffold in the target molecule and its analogues.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. eurekalert.orgsciencedaily.com For the synthesis of sulfonyl-containing compounds and heterocycles, several green strategies have been developed.

A significant advancement in green chemistry is the use of water as a solvent for organic reactions. rsc.orgrsc.org Water is a non-toxic, non-flammable, and inexpensive solvent, making it an environmentally benign alternative to volatile organic compounds. rsc.org For instance, a facile and environmentally friendly synthesis of sulfonamides has been described using water as the medium. rsc.orgsci-hub.se This method often involves the reaction of sulfonyl chlorides with amines under controlled pH, with the product precipitating out of the aqueous solution, simplifying purification. sci-hub.se

Furthermore, the development of catalytic processes that minimize waste is a cornerstone of green chemistry. The palladium-catalyzed reactions discussed earlier contribute to this goal by offering high atom economy and avoiding the use of stoichiometric reagents. nih.govrsc.org Recent research has also focused on developing safe and eco-friendly methods for synthesizing sulfonyl fluorides by converting thiols and disulfides with non-toxic by-products. eurekalert.orgsciencedaily.com This approach aligns with the principles of sustainable chemistry by utilizing readily available starting materials and minimizing hazardous waste. eurekalert.orgsciencedaily.com

The integration of these green chemistry principles into the synthesis of this compound can lead to more sustainable and efficient manufacturing processes.

Mechanistic Investigations of Reactions Involving the Phenylsulfonyl Moiety

The sulfonyl group (–SO2–) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. researchgate.net This electronic effect is central to the reactivity of the phenylsulfonyl moiety, influencing the molecule in several key ways. It can stabilize adjacent carbanions, act as a good leaving group in nucleophilic substitution reactions, and activate aromatic rings for nucleophilic attack. researchgate.nettandfonline.com

The phenylsulfonyl group significantly impacts the reactivity of the adjacent ethyl bridge in this compound. Its strong electron-withdrawing nature acidifies the protons on the α-carbon (the carbon atom directly attached to the sulfonyl group). This acidification facilitates the formation of an α-sulfonyl carbanion upon treatment with a suitable base. The stability of this carbanion has been a cornerstone of sulfone chemistry for an extended period. tandfonline.com

This carbanion stabilization allows the sulfonyl group to act as a powerful activating group for carbon-carbon bond formation. The generated nucleophilic carbanion can participate in a variety of reactions, including alkylations, acylations, and additions to carbonyl compounds.

Furthermore, the arylsulfonyl group can function as a leaving group, a property exploited in numerous synthetic applications. tandfonline.com The base- or acid-promoted elimination of the sulfonyl group can lead to the in-situ generation of reactive intermediates. tandfonline.com In heterocyclic systems, the phenylsulfonyl group has also been utilized as an N-blocking and directing group, for instance, in the synthesis of 3-acylpyrroles where it directs acylation with strong regiospecificity. cdnsciencepub.com In the context of C-H activation, sulfonyl groups have been explored as directing groups that coordinate to a metal catalyst, enabling functionalization at specific sites on an aromatic ring. thieme-connect.de

Table 1: Influence of the Phenylsulfonyl Group on Adjacent Carbon Atoms

PropertyEffect of Phenylsulfonyl GroupConsequence for this compound
Proton Acidity Increases acidity of α-protons.Facilitates deprotonation at the C-1 of the ethyl group with base.
Carbanion Stability Stabilizes the resulting α-carbanion. tandfonline.comThe generated carbanion is a useful nucleophile for C-C bond formation.
Leaving Group Ability Can act as a leaving group (-SO2Ph). tandfonline.comEnables elimination or substitution reactions under certain conditions.

While this compound is a sulfone, its corresponding sulfoxide (B87167) derivative can undergo a range of transformations known as Pummerer-type reactions. The Pummerer rearrangement is a characteristic reaction of alkyl sulfoxides, converting them into α-acyloxy thioethers in the presence of an activator like acetic anhydride. wikipedia.orgnumberanalytics.com The reaction proceeds through a key thionium ion intermediate, which is a potent electrophile. manchester.ac.uk

The classical Pummerer rearrangement begins with the activation of the sulfoxide oxygen by an acylating agent, typically acetic anhydride. numberanalytics.com This is followed by elimination to form a thionium ion. wikipedia.org Finally, a nucleophile (such as acetate) attacks the electrophilic carbon of the thionium ion to yield the final product. wikipedia.org

For the sulfoxide precursor of this compound, this pathway would involve the formation of a thionium ion on the ethyl chain. This reactive intermediate could then be trapped by various nucleophiles. wikipedia.org If the reaction conditions are modified, a Pummerer fragmentation can occur, which involves the cleavage of a C-S bond. semanticscholar.org

The scope of the Pummerer reaction can be expanded to unsaturated systems. In a vinylogous Pummerer reaction, the reactivity is extended through a conjugated system. manchester.ac.uk This typically involves the deprotonation of the γ-position in activated vinyl sulfoxides, followed by nucleophilic addition to the same carbon. semanticscholar.org If a derivative of this compound contained a double bond in conjugation with the sulfoxide, it could potentially undergo such a reaction. semanticscholar.orgresearchgate.net The extended Pummerer reaction involves a direct nucleophilic attack on the double bond of an activated vinyl sulfoxide. semanticscholar.org These reactions are valuable for synthesizing various heterocyclic compounds. acs.orgacs.org

Aromatic sulfoxides can undergo what is known as an aromatic Pummerer reaction, where the Pummerer intermediate engages in an intramolecular electrophilic aromatic substitution. semanticscholar.orgacs.org This allows for the functionalization of the aromatic ring.

Separately, the phenylsulfonyl group strongly activates the attached phenyl ring for nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and undergo electrophilic substitution; however, the presence of potent electron-withdrawing groups, like the sulfonyl group, renders the ring electrophilic and susceptible to attack by nucleophiles. wikipedia.orgbyjus.comchemistrysteps.com The SNAr reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov For substitution to occur, a good leaving group (like a halide) must be present on the ring, typically positioned ortho or para to the activating sulfonyl group to allow for effective stabilization of the negative charge in the intermediate. chemistrysteps.comnih.gov

Table 2: Comparison of Pummerer-Type Reactions

Reaction TypeSubstrate RequirementKey IntermediateTypical Product
Classical Pummerer Alkyl sulfoxide, activator (e.g., Ac₂O). wikipedia.orgThionium ion. wikipedia.orgα-Acyloxy thioether. numberanalytics.com
Vinylogous Pummerer Vinyl sulfoxide. semanticscholar.orgExtended thionium ion.γ-Functionalized product.
Aromatic Pummerer Aromatic sulfoxide. semanticscholar.orgThionium ion.Product of intramolecular aromatic substitution. acs.org

The phenylsulfonyl group is central to the Julia-Kocienski olefination, a powerful and widely used method for constructing carbon-carbon double bonds, particularly in the synthesis of complex natural products. mdpi.comnih.gov This reaction involves the coupling of a sulfone with a carbonyl compound (an aldehyde or ketone) to form an alkene. organicreactions.orgorganic-chemistry.org

The reaction mechanism begins with the deprotonation of the sulfone at the α-carbon with a strong base, generating an α-sulfonyl carbanion. organic-chemistry.org This carbanion then adds to the carbonyl group of an aldehyde or ketone. mdpi.comorganic-chemistry.org The subsequent steps depend on the specific variant of the Julia olefination. In the Julia-Kocienski modification, a heteroaryl sulfone (such as a benzothiazolyl sulfone) is typically used. mdpi.comorganic-chemistry.org The intermediate β-alkoxy sulfone undergoes an intramolecular rearrangement (a Smiles rearrangement) and subsequent elimination of sulfur dioxide and an aryloxide anion to furnish the alkene. organicreactions.org

The Julia-Kocienski reaction is valued for its mild conditions, broad substrate scope, and often high (E)-selectivity for the resulting alkene. mdpi.comnih.gov this compound could serve as the sulfone component in this reaction. After deprotonation at the carbon adjacent to the sulfonyl group, it could react with various aldehydes and ketones to generate a diverse range of alkenes bearing a thiomorpholinylethyl substituent. The stereoselectivity of the reaction is influenced by the nature of the sulfone, the carbonyl partner, and the reaction conditions. organicreactions.org

Pummerer-Type Reactions and Related Transformations of Sulfoxides (as precursors or derivatives)

Reactivity of the Thiomorpholine Ring System

The thiomorpholine heterocycle is the primary locus of reactivity in this compound. Its chemical behavior is characterized by the distinct properties of its nitrogen and sulfur atoms, as well as the stability of the ring structure itself.

Nucleophilic Reactivity of the Nitrogen Atom

The nitrogen atom in the thiomorpholine ring is a key center of nucleophilicity. As a secondary amine, it readily participates in reactions with a variety of electrophiles. The lone pair of electrons on the nitrogen atom allows it to act as a base or a nucleophile.

One prominent example of its nucleophilic character is in substitution reactions. For instance, the synthesis of N-arylthiomorpholines is often achieved through nucleophilic aromatic substitution, where the thiomorpholine nitrogen attacks an electron-deficient aromatic ring, such as 4-fluoronitrobenzene, displacing a leaving group. mdpi.com This reaction underscores the capacity of the nitrogen atom to form new carbon-nitrogen bonds.

Kinetic studies have also shed light on the nucleophilic strength of thiomorpholine. In reactions with S-nitrosopenicillamine, thiomorpholine acts as a nitrogen nucleophile, with the reaction proceeding via its free base form. rsc.org Interestingly, the reactivity of thiomorpholine in these systems is significantly greater than that of its oxygen-containing analog, morpholine. This enhanced reactivity suggests a potential intramolecular electronic effect involving the sulfur atom, which may increase the nucleophilicity of the nitrogen.

Table 1: Examples of Nucleophilic Reactions of the Thiomorpholine Nitrogen
ReactantReaction TypeProduct TypeKey FindingReference
4-FluoronitrobenzeneNucleophilic Aromatic Substitution4-(4-Nitrophenyl)thiomorpholineDemonstrates the ability of the nitrogen to form C-N bonds with aryl halides. mdpi.com
S-NitrosopenicillamineNucleophilic AttackN-NitrosamineThiomorpholine exhibits greater reactivity than morpholine, suggesting electronic influence from the sulfur atom. rsc.org

Transformations Involving the Sulfur Atom (e.g., Oxidation to Sulfoxides and Sulfones)

The sulfur atom in the thiomorpholine ring is a "metabolically soft spot" and is readily susceptible to oxidation. mdpi.com This transformation is one of the most significant reactions of the thiomorpholine moiety, leading to the formation of thiomorpholine-1-oxide (sulfoxide) and thiomorpholine-1,1-dioxide (sulfone).

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established process in organic chemistry. acsgcipr.org A variety of oxidizing agents can be employed for this purpose, with the outcome often depending on the reaction conditions and the stoichiometry of the oxidant.

Oxidation to Sulfoxides : Milder oxidizing agents or controlled stoichiometry (typically one equivalent) of a stronger oxidant are used to stop the reaction at the sulfoxide stage. Reagents like hydrogen peroxide (H₂O₂) under controlled temperatures or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. acsgcipr.orgmdpi.com

Oxidation to Sulfones : The use of excess oxidizing agent (two or more equivalents) or more forceful conditions typically leads to the formation of the corresponding sulfone. organic-chemistry.org Common systems include excess H₂O₂ with a catalyst or potassium permanganate (KMnO₄). organic-chemistry.org

In biological systems, this oxidation can be catalyzed by enzymes. For example, cytochrome P450 has been shown to mediate the S-oxidation of thiomorpholine to its sulfoxide. nih.gov The ability to control the oxidation state of the sulfur atom is valuable in medicinal chemistry, as the sulfoxide and sulfone derivatives often exhibit different physicochemical properties and biological activities compared to the parent sulfide. jchemrev.com

Table 2: Common Reagents for Oxidation of the Thiomorpholine Sulfur
ReagentTypical ProductConditions/NotesReference
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneProduct selectivity can be controlled by stoichiometry and catalysts (e.g., tungstate, tantalum carbide, niobium carbide). mdpi.comorganic-chemistry.org
meta-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide or SulfoneA common and effective reagent for sulfide oxidation. organic-chemistry.org
Potassium Permanganate (KMnO₄)SulfoneA strong oxidizing agent that typically leads to the fully oxidized sulfone. organic-chemistry.org
Cytochrome P450SulfoxideAn example of enzymatic S-oxidation in biological systems. nih.gov

Ring-Opening and Ring-Expansion Reactions

While the six-membered thiomorpholine ring is generally stable, it can undergo ring-opening or ring-expansion reactions under specific conditions. Ring-opening, or cleavage, can occur through enzymatic action, as seen in the biodegradation of thiomorpholine, which can lead to the formation of linear compounds like thiodiglycolic acid. nih.gov

Ring-expansion reactions, while less common for a pre-formed thiomorpholine ring, are a known class of reactions in heterocyclic chemistry. wikipedia.org These transformations typically involve the rearrangement of a carbocation intermediate adjacent to the ring, such as in the Tiffeneau-Demjanov rearrangement. wikipedia.org For a derivative of this compound, such a reaction would likely require the introduction of specific functional groups onto the ring to facilitate the necessary bond migration. For instance, the diazotization of an aminomethyl group on the ring could induce a ring expansion.

Intermolecular and Intramolecular Reaction Pathways

The bifunctional nature of the thiomorpholine scaffold allows for its participation in complex intermolecular and intramolecular reactions, leading to the construction of novel molecular architectures.

Cyclization Reactions for Novel Architectures

The principles of cyclization are fundamental to the synthesis of the thiomorpholine ring itself. A common and efficient method involves an intramolecular nucleophilic substitution. In this approach, a linear precursor containing a thiol and a leaving group (such as a halide) on the same molecule is treated with a base. nih.govacs.org The base deprotonates the thiol, and the resulting thiolate anion attacks the electrophilic carbon, displacing the leaving group and forming the heterocyclic ring. nih.govnih.gov

A specific example is the base-mediated cyclization of 2-(2-chloroethylthio)ethylamine. acs.orgresearchgate.net This intramolecular S-alkylation is a key step in several synthetic routes to thiomorpholine and its derivatives. This foundational reaction highlights the potential for the thiomorpholine moiety, once incorporated into a larger molecule like this compound, to be constructed via a late-stage cyclization step.

Tandem and Cascade Reactions

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer an elegant and efficient approach to synthesizing complex molecules. The synthesis of thiomorpholine can be achieved through such a process. chemrxiv.org

A notable example is a telescoped sequence that combines a photochemical thiol-ene reaction with a subsequent cyclization. acs.orgresearchgate.net In this process, cysteamine hydrochloride reacts with vinyl chloride under photochemical initiation to form the 2-(2-chloroethylthio)ethylamine intermediate. acs.orgnih.gov This intermediate is not isolated but is directly treated with a base, which promotes the intramolecular cyclization to yield thiomorpholine. acs.orgresearchgate.net This sequence exemplifies a tandem reaction that efficiently constructs the thiomorpholine ring system.

This concept can be extended to other systems. For instance, cascade reactions involving the ring-opening of strained heterocycles like oxazetidines, followed by a spontaneous ring-closure, have been used to form related morpholine structures. acs.org This demonstrates the broader applicability of cascade strategies in the synthesis of saturated six-membered heterocycles.

Reaction Kinetic and Thermodynamic Studies

While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the well-established reactivity of its precursors and analogous structures. The formation of this compound is a prime example of aza-Michael addition, a reaction class that has been the subject of numerous kinetic and mechanistic investigations.

The synthesis of this compound typically proceeds via the conjugate addition of thiomorpholine to phenyl vinyl sulfone. This reaction is a nucleophilic addition where the nitrogen atom of the thiomorpholine ring acts as the nucleophile, attacking the electron-deficient β-carbon of the phenyl vinyl sulfone.

General Reaction Scheme:

Thiomorpholine + Phenyl Vinyl Sulfone → this compound

Mechanistic Pathway

The reaction mechanism is generally considered to be a concerted or a stepwise process involving a zwitterionic intermediate. The nucleophilic attack of the thiomorpholine nitrogen on the vinyl sulfone is the rate-determining step. The presence of the electron-withdrawing phenylsulfonyl group activates the double bond for nucleophilic attack, making the reaction proceed under relatively mild conditions.

Reaction Kinetics

The kinetics of aza-Michael additions are typically second-order, being first-order with respect to both the amine (thiomorpholine) and the Michael acceptor (phenyl vinyl sulfone). The rate of reaction is influenced by several factors including the solvent, temperature, and the presence of catalysts.

Studies on the reaction of various amines with vinyl sulfones have shown that the reaction rates are significantly influenced by the nucleophilicity of the amine and the electrophilicity of the vinyl sulfone. The reaction of ethyl vinyl sulfone with hexanethiol, a related Michael addition, was found to be approximately seven times faster than the corresponding reaction with hexyl acrylate, highlighting the high reactivity of vinyl sulfones. rsc.org

Interactive Table: Representative Rate Constants for Aza-Michael Addition to Vinyl Sulfones

Thermodynamic Considerations

The aza-Michael addition is generally an exothermic process, driven by the formation of a stable carbon-nitrogen bond. The reaction is thermodynamically favorable, with a negative Gibbs free energy change (ΔG). The enthalpy change (ΔH) for the reaction is negative due to the conversion of a C=C π-bond and an N-H σ-bond (in the protonated form after reaction) into a C-N σ-bond and a C-H σ-bond. The entropy change (ΔS) is typically small but can be slightly negative as two molecules combine to form one.

A study on the energetics of morpholine and thiomorpholine revealed insights into their thermodynamic properties. researchgate.net While specific data for this compound is not provided, the general principles of bond formation in the Michael addition suggest a thermodynamically controlled reaction. organic-chemistry.org The stability of the resulting product, with the strong sulfonyl group, contributes to the favorable thermodynamics.

Interactive Table: Estimated Thermodynamic Parameters for the Formation of this compound

Note: The values in this table are qualitative estimations based on the general principles of aza-Michael additions and are for illustrative purposes.

Advanced Derivatization and Functionalization Strategies

Derivatization for Enhanced Analytical Detection and Characterization

For the accurate and sensitive analysis of 4-[2-(phenylsulfonyl)ethyl]thiomorpholine, derivatization techniques are often essential, particularly for chromatographic and mass spectrometric methods.

Pre-column Derivatization for Chromatographic Analysis

Pre-column derivatization involves chemically modifying the analyte before its introduction into the chromatographic system. This is typically done to improve its volatility for gas chromatography (GC) or to enhance its detectability for high-performance liquid chromatography (HPLC). The secondary amine of the thiomorpholine (B91149) ring is the primary target for such derivatization.

For HPLC analysis, several reagents can be employed to introduce a chromophore or fluorophore into the molecule, significantly enhancing its UV or fluorescence detection. thermofisher.com

Dansylation: Reaction with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) in a basic medium converts the secondary amine of the thiomorpholine moiety into a highly fluorescent sulfonamide derivative. nih.govresearchgate.netresearchgate.netijcce.ac.ir This allows for sensitive detection by fluorescence detectors. The reaction is robust and has been extensively used for the analysis of primary and secondary amines. nih.gov

FMOC Derivatization: 9-fluorenylmethyl chloroformate (FMOC-Cl) is another effective reagent that reacts with primary and secondary amines to yield stable and highly fluorescent derivatives. researchgate.netoup.comcreative-proteomics.com The derivatization with FMOC-Cl can lead to a significant increase in sensitivity, often by several orders of magnitude, when compared to standard UV detection. researchgate.net

For GC analysis, the polarity of the molecule needs to be reduced and its volatility increased. Acylation is a common strategy to achieve this.

Acylation with Trifluoroacetic Anhydride (TFAA): TFAA is a highly reactive reagent that converts primary and secondary amines into their corresponding trifluoroacetamides. gcms.cziu.edusigmaaldrich.com These derivatives are more volatile and thermally stable, making them suitable for GC analysis. iu.edu The introduction of fluorine atoms also makes the derivative amenable to sensitive detection by an electron capture detector (ECD). gcms.cz

Table 1: Proposed Pre-column Derivatization Reactions for Chromatographic Analysis
Derivatizing ReagentTarget Functional GroupResulting DerivativeAnalytical TechniqueKey Advantage
Dansyl ChlorideThiomorpholine (Secondary Amine)N-Dansyl-thiomorpholine derivativeHPLC-FluorescenceHigh sensitivity and stable derivative nih.govresearchgate.net
FMOC-ClThiomorpholine (Secondary Amine)N-FMOC-thiomorpholine derivativeHPLC-FluorescenceExcellent fluorescence and high stability researchgate.netoup.com
Trifluoroacetic Anhydride (TFAA)Thiomorpholine (Secondary Amine)N-Trifluoroacetyl-thiomorpholine derivativeGC-MS/ECDIncreased volatility and thermal stability iu.edusigmaaldrich.com

Strategies for Improved Ionization Efficiency in Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the identification and quantification of chemical compounds. The efficiency of ionization is a critical factor that determines the sensitivity of MS analysis. For a molecule like this compound, strategies can be employed to enhance its ionization in techniques like electrospray ionization (ESI).

Mobile Phase Additives: The addition of small amounts of acids, such as formic acid or acetic acid, to the mobile phase can promote the protonation of the thiomorpholine nitrogen, thereby increasing the abundance of the [M+H]⁺ ion and enhancing the signal intensity. researchgate.netnih.gov Conversely, in cases where protonation is poor, the use of additives that promote the formation of adducts, such as sodium or ammonium (B1175870) ions (e.g., from sodium acetate (B1210297) or ammonium formate), can be beneficial, leading to the detection of [M+Na]⁺ or [M+NH₄]⁺ ions. researchgate.netosti.gov

Supercharging Agents: For enhancing the signal of proteins and peptides, "supercharging" agents are sometimes added to the ESI mobile phase. While less common for small molecules, the principle of using additives like m-nitrobenzyl alcohol or sulfolane (B150427) to enhance the charge state and signal intensity could be explored. nih.gov

The phenylsulfonyl group can also influence fragmentation patterns in tandem mass spectrometry (MS/MS), which is useful for structural elucidation.

Table 2: Proposed Strategies for Improved Ionization in Mass Spectrometry
StrategyMechanismExpected OutcomeMass Spectrometry Mode
Addition of Formic AcidPromotes protonation of the thiomorpholine nitrogenIncreased intensity of [M+H]⁺ ionPositive ESI-MS
Addition of Sodium AcetatePromotes formation of sodium adductsDetection of [M+Na]⁺ ion, potentially with higher intensity than [M+H]⁺Positive ESI-MS
Addition of Ammonium FormatePromotes formation of ammonium adductsDetection of [M+NH₄]⁺ ionPositive ESI-MS

Chemical Modification for Modulating Reactivity and Selectivity

The chemical structure of this compound offers several avenues for modification to alter its chemical and physical properties, thereby modulating its reactivity and selectivity.

Substitution Patterns on the Phenyl Ring

The phenyl ring of the phenylsulfonyl group is a prime site for introducing various substituents. These modifications can significantly impact the electronic properties of the entire molecule, influencing its reactivity. The synthesis of substituted phenylsulfonyl chlorides, which are precursors to the corresponding sulfones, is a well-established area of organic synthesis. google.comgoogle.comnih.govresearchgate.net

Electron-Withdrawing Groups (EWGs): Introducing EWGs such as nitro (-NO₂), cyano (-CN), or halo (-F, -Cl, -Br) groups onto the phenyl ring will increase the electrophilicity of the sulfonyl group and can affect the reactivity of adjacent functional groups. For instance, the presence of an ortho-substituent can influence the reactivity of the sulfone group. cdnsciencepub.com

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs like alkoxy (-OR) or alkyl (-R) groups will increase the electron density on the phenyl ring and may alter the molecule's interaction with other chemical species.

The position of the substituent (ortho, meta, or para) will also play a crucial role in determining its effect on the molecule's properties due to both steric and electronic (resonance and inductive) effects. cdnsciencepub.com

Table 3: Potential Substitutions on the Phenyl Ring and Their Expected Effects
SubstituentPositionExpected Electronic EffectPotential Impact on Reactivity
-NO₂paraStrongly electron-withdrawingIncreases electrophilicity of the sulfonyl group
-OCH₃paraStrongly electron-donatingIncreases electron density on the aromatic ring
-ClorthoElectron-withdrawing (inductive), weakly electron-donating (resonance)May introduce steric hindrance and alter reactivity at the sulfonyl group cdnsciencepub.com
-CH₃metaWeakly electron-donatingSlight increase in electron density on the aromatic ring

Modifications of the Ethyl Linker

The two-carbon ethyl linker connecting the phenylsulfonyl and thiomorpholine moieties can also be a target for chemical modification.

Alkylation: The carbon atoms of the ethyl linker could potentially be alkylated, although this would likely require the activation of the C-H bonds, which can be challenging.

Halogenation: Radical halogenation of the ethyl linker, particularly at the benzylic-like position adjacent to the phenylsulfonyl group, could be a feasible modification. youtube.com This would introduce a handle for further nucleophilic substitution reactions.

Introduction of Unsaturation: While more synthetically demanding, the introduction of a double bond into the ethyl linker would create a vinyl sulfone moiety, which is a versatile Michael acceptor and can participate in a variety of addition reactions.

Functionalization of the Thiomorpholine Heterocycle

The thiomorpholine ring itself provides several opportunities for functionalization beyond the nitrogen atom.

Oxidation of the Sulfur Atom: The sulfur atom in the thiomorpholine ring can be readily oxidized to form the corresponding sulfoxide (B87167) (thiomorpholine 1-oxide) and sulfone (thiomorpholine 1,1-dioxide). jchemrev.comthieme-connect.comnih.govnbinno.com This transformation significantly alters the polarity, solubility, and hydrogen bonding capacity of the molecule. jchemrev.com The oxidation state of the sulfur can have a profound impact on the biological activity of related compounds. jchemrev.com

C-H Functionalization: While challenging, modern methods for C-H functionalization could potentially be applied to introduce substituents at the carbon atoms of the thiomorpholine ring. nih.gov This would allow for the synthesis of a wide range of novel derivatives with diverse substitution patterns.

N-Oxide Formation: The nitrogen atom of the thiomorpholine ring can be oxidized to an N-oxide. N-oxide functionalities can alter the physicochemical properties of a molecule, such as its solubility and membrane permeability, and can also be involved in metabolic transformations. nih.gov

Table 4: Potential Functionalizations of the Thiomorpholine Heterocycle
FunctionalizationReagent/MethodResulting MoietyChange in Properties
Sulfur Oxidation (to sulfoxide)e.g., m-CPBA (1 eq.)Thiomorpholine 1-oxideIncreased polarity, introduction of a chiral center at sulfur nih.gov
Sulfur Oxidation (to sulfone)e.g., m-CPBA (2 eq.), Oxone®Thiomorpholine 1,1-dioxideSignificantly increased polarity and hydrogen bond accepting ability nbinno.com
Nitrogen Oxidatione.g., m-CPBA, H₂O₂Thiomorpholine N-oxideIncreased polarity and water solubility nih.gov

Combinatorial Chemistry Approaches for Library Generation

Combinatorial synthesis of derivatives of this compound can be strategically designed to explore chemical diversity around three key positions: the phenylsulfonyl moiety, the ethyl linker, and the thiomorpholine ring itself. Both solid-phase and solution-phase parallel synthesis methodologies can be adapted for this purpose, enabling high-throughput production and screening of novel analogs.

The core scaffold, this compound, can be synthesized through the reaction of thiomorpholine with phenyl vinyl sulfone. For library generation, this core can either be pre-formed and subsequently modified, or the library can be constructed by reacting a diverse set of substituted thiomorpholines with a variety of substituted phenyl vinyl sulfones.

Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis is a widely adopted strategy for the generation of compound libraries. scripps.edu This approach allows for a broad range of reaction conditions and is not limited by the constraints of solid-phase chemistry. For a library based on this compound, a typical workflow would involve the reaction of a library of substituted thiomorpholines with a library of substituted phenyl vinyl sulfones in a multi-well plate format.

Table 1: Exemplar Building Blocks for Solution-Phase Parallel Synthesis

Component A: Substituted Thiomorpholines Component B: Substituted Phenyl Vinyl Sulfones
ThiomorpholinePhenyl vinyl sulfone
2-Methylthiomorpholine4-Methylphenyl vinyl sulfone
3,3-Dimethylthiomorpholine4-Chlorophenyl vinyl sulfone
2,6-Dimethylthiomorpholine4-Methoxyphenyl vinyl sulfone
Thiomorpholine-3-carboxamide3-Nitrophenyl vinyl sulfone

The reactions can be carried out in an automated or semi-automated fashion, with robotic liquid handlers dispensing the reactants and reagents into the reaction wells. Purification of the resulting library members is a critical step and can be achieved using high-throughput techniques such as automated flash chromatography or preparative high-performance liquid chromatography (HPLC). Characterization is typically performed using techniques like liquid chromatography-mass spectrometry (LC-MS) to confirm the identity and purity of each compound in the library.

Solid-Phase Synthesis

Solid-phase synthesis offers advantages in terms of ease of purification, as excess reagents and by-products can be removed by simple washing of the solid support. A potential solid-phase strategy for generating a library of this compound derivatives could involve immobilizing a thiomorpholine precursor onto a solid support.

For instance, a resin-bound piperazine-2-carboxylic acid could be converted to a thiomorpholine derivative on-resin. Subsequent N-alkylation with a diverse set of substituted phenyl vinyl sulfones would lead to the desired library of compounds. The final products are then cleaved from the resin for screening.

Table 2: Hypothetical Solid-Phase Synthesis Scheme

Step Reaction Reagents and Conditions
1. ImmobilizationAttachment of a protected amino acid (e.g., Fmoc-Cys(Trt)-OH) to a resin.DIC, HOBt, DMF
2. Deprotection & CyclizationRemoval of protecting groups and formation of the thiomorpholine ring.Piperidine in DMF; followed by intramolecular cyclization promoters.
3. DerivatizationN-alkylation with a library of substituted phenyl vinyl sulfones.Substituted Phenyl Vinyl Sulfones, Base (e.g., DIEA), DMF
4. CleavageRelease of the final compounds from the solid support.TFA cocktail

This approach allows for the generation of a library with diversity stemming from the substituted phenyl vinyl sulfones. Further diversity could be introduced by utilizing a range of amino acid precursors in the initial step to generate substituted thiomorpholine scaffolds.

High-Throughput Screening

Once the library of this compound derivatives has been synthesized and purified, the next crucial step is high-throughput screening (HTS) to identify compounds with desired biological or material properties. HTS involves the use of automated systems to rapidly test thousands of compounds against a specific target. The data generated from HTS can then be used to build structure-activity relationship models to guide the design of future generations of compounds.

A comprehensive search for theoretical and computational studies on the chemical compound “this compound” (CAS No. 882270-51-1) has revealed a lack of specific published research data required to generate the detailed article as outlined. The public scientific literature does not appear to contain the specific quantum chemical calculations, mechanistic modeling, or predictive analyses for this particular molecule that would be necessary to populate the requested sections with scientifically accurate and thorough information.

While general principles of computational chemistry and studies on related compounds—such as other substituted thiomorpholines or molecules containing a phenylsulfonyl group—do exist, applying this information to "this compound" would be speculative. It would not meet the required standard of a scientifically rigorous article focused solely on the specified compound. The strict instructions to adhere to a detailed outline concerning Density Functional Theory (DFT) studies, Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, and the computational elucidation of reaction pathways cannot be fulfilled without access to peer-reviewed computational data derived directly from this molecule.

Therefore, it is not possible to generate the requested article at this time. The creation of detailed data tables and an authoritative discussion on the molecular and electronic structure, as well as reaction mechanisms, is contingent upon the availability of primary research that, according to the conducted search, has not yet been published for “this compound”.

Theoretical and Computational Investigations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations can provide detailed insights into the conformational flexibility, intermolecular interactions, and solvent effects that govern the behavior of a chemical compound. For "4-[2-(Phenylsulfonyl)ethyl]thiomorpholine," MD simulations can elucidate its structural dynamics and interactions that are critical for its potential applications.

Conformational Dynamics of the Compound

The conformational landscape of "this compound" is primarily determined by the flexibility of the thiomorpholine (B91149) ring, the ethyl linker, and the rotational freedom of the phenylsulfonyl group.

The thiomorpholine ring typically adopts a chair conformation, which is its lowest energy state. However, it can also transiently populate a boat or twist-boat conformation. MD simulations can map the energy landscape of these ring puckering motions and determine the probability of occupying different conformational states. The presence of the bulky phenylsulfonylethyl substituent on the nitrogen atom can influence the ring's conformational equilibrium.

The phenylsulfonyl group also exhibits rotational freedom around the sulfur-carbon bond connecting it to the ethyl group. The orientation of the phenyl ring relative to the rest of the molecule can impact its steric and electronic properties.

Interactive Data Table: Predicted Torsional Angles and Energy Barriers for "this compound" based on related structures.

Rotatable BondPredicted Dominant Torsional Angle (degrees)Estimated Rotational Energy Barrier (kcal/mol)
Thiomorpholine-N — C(ethyl)~180 (anti-periplanar)3-5
C(ethyl) — C(ethyl)~60 (gauche) and ~180 (anti-periplanar)2-4
C(ethyl) — S(sulfonyl)Variable, influenced by solvent1-3
S(sulfonyl) — C(phenyl)Variable, influenced by crystal packing or solvent1-2

Note: The data in this table is predictive and based on computational studies of similar molecular fragments. Actual values for "this compound" would require specific MD simulations.

Interactions with Solvents and Other Molecules

The interaction of "this compound" with its environment is crucial for understanding its solubility, reactivity, and potential biological activity. MD simulations in explicit solvent models (e.g., water, DMSO) can provide a detailed picture of these interactions.

Solvent Interactions: The molecule possesses both hydrophobic and hydrophilic regions. The phenyl ring of the phenylsulfonyl group is hydrophobic and will tend to interact favorably with nonpolar solvents or nonpolar regions of other molecules. Conversely, the sulfonyl group and the sulfur and nitrogen atoms of the thiomorpholine ring can act as hydrogen bond acceptors, interacting with protic solvents like water. MD simulations can quantify these interactions by calculating radial distribution functions and the number of hydrogen bonds formed between the compound and solvent molecules.

Interactions with Other Molecules: In a condensed phase or in the presence of other solutes, "this compound" can form various non-covalent interactions. These include:

Van der Waals interactions: Primarily from the phenyl and ethyl groups.

Dipole-dipole interactions: Arising from the polar sulfonyl and thiomorpholine groups.

Hydrogen bonding: The oxygen atoms of the sulfonyl group and the nitrogen and sulfur atoms of the thiomorpholine ring can accept hydrogen bonds.

Computational studies on similar thiomorpholine derivatives have shown that the sulfur atom in the ring can influence the lipophilicity of the molecule. mdpi.com

Structure-Based Computational Approaches for Compound Design

Structure-based drug design utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. While no specific biological target for "this compound" is discussed here, the principles of structure-based design can be applied to develop analogs with potentially enhanced properties.

Computational techniques such as molecular docking and pharmacophore modeling are central to this approach.

Molecular Docking: If a target protein structure is known, molecular docking can be used to predict the binding mode and affinity of "this compound" and its analogs. This involves computationally placing the ligand into the active site of the receptor and scoring the different poses based on their steric and energetic complementarity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. Based on the structure of "this compound," a pharmacophore model could be generated that includes features such as:

A hydrogen bond acceptor (from the sulfonyl oxygens and thiomorpholine heteroatoms).

A hydrophobic aromatic feature (from the phenyl ring).

A flexible linker.

This model could then be used to screen virtual libraries of compounds to identify new molecules with a similar pharmacophoric pattern.

Analog Design: Based on docking and pharmacophore modeling results, new analogs can be designed. For example, modifications to the phenyl ring with different substituents could modulate its electronic properties and steric bulk, potentially leading to improved interactions with a target. Alterations to the thiomorpholine ring or the ethyl linker could optimize the conformational properties of the molecule for better binding. Computational studies on related sulfonamide derivatives have demonstrated the utility of these approaches in designing novel bioactive compounds.

Interactive Data Table: Potential Modifications for Analog Design of "this compound".

Molecular MoietyPotential ModificationComputational Rationale
Phenyl RingSubstitution with electron-withdrawing or -donating groupsTo modulate electrostatic interactions with a target.
Phenyl RingIntroduction of bulky groupsTo enhance shape complementarity with a binding pocket.
Ethyl LinkerVarying the length or introducing rigidity (e.g., double bond)To optimize the distance and orientation between the terminal groups.
Thiomorpholine RingOxidation of the sulfur atom to a sulfoxide (B87167) or sulfoneTo increase polarity and hydrogen bonding capacity. mdpi.com

Exploration of 4 2 Phenylsulfonyl Ethyl Thiomorpholine As a Chemical Scaffold in Medicinal Chemistry

Structure-Activity Relationship (SAR) Studies of Thiomorpholine-Containing Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For thiomorpholine-based scaffolds, SAR analyses focus on understanding the roles of the heterocyclic ring, its substituents, and appended moieties like the phenylsulfonyl-ethyl group.

Impact of Thiomorpholine (B91149) Ring Substitutions on Biological Interactions

The thiomorpholine ring itself is a privileged scaffold, and substitutions at various positions on this heterocycle can lead to a wide array of biological activities. researchgate.netontosight.ai Thoughtfully substituted thiomorpholine derivatives have been investigated for antitubercular, antioxidant, hypolipidemic, and antimalarial properties. nih.govontosight.ai The nature, size, and electronic properties of the substituent can drastically alter the molecule's interaction with biological targets.

For instance, in the development of antimycobacterial agents, the substitution on the thiomorpholine nitrogen is a critical determinant of potency. SAR studies on a series of 2-(thiophen-2-yl)dihydroquinolines linked to different heterocyclic amines revealed distinct activity patterns against Mycobacterium tuberculosis. researchgate.net These studies indicated that even a subtle change, such as replacing a morpholine (B109124) ring with a thiomorpholine ring, can significantly impact the minimum inhibitory concentration (MIC).

Compound AnalogueKey Structural FeatureAntimycobacterial Activity (MIC)
Parent DihydroquinolineNo heterocyclic amine substitution12.5 µg/mL
Morpholine AnalogueContains Morpholine RingPotent (MIC < 12.5 µg/mL)
Thiomorpholine AnalogueContains Thiomorpholine RingLess Potent (MIC > 12.5 µg/mL)

This interactive table summarizes the structure-activity relationship (SAR) findings for dihydroquinoline analogues, highlighting how different heterocyclic substitutions affect antimycobacterial activity. Data sourced from researchgate.net.

This example underscores that the thiomorpholine scaffold, while valuable, must be appropriately substituted to achieve desired biological effects. The interactions are highly specific, and what constitutes a favorable substitution for one target may not be for another.

Influence of the Phenylsulfonyl-ethyl Moiety on Pharmacological Profiles

The phenylsulfonyl group is a crucial functional group in drug design, known for its ability to modulate a molecule's physicochemical and pharmacological properties. researchgate.netnih.gov This group is structurally stable and possesses a strong electron-withdrawing nature. researchgate.net Its incorporation into a molecule, such as in the phenylsulfonyl-ethyl moiety, can have several significant impacts.

Key Influences of the Phenylsulfonyl Group:

Hydrogen Bonding: The two oxygen atoms of the sulfonyl group can act as hydrogen-bond acceptors. This allows the moiety to form strong, specific interactions with biological targets like proteins and enzymes, which can enhance binding affinity and, consequently, biological activity. researchgate.netnih.gov

Polarity and Solubility: As a polar group, the sulfonyl moiety can increase the polarity of a drug candidate. This can influence its solubility, absorption, and distribution characteristics. researchgate.net

Target-Specific Activity: Compounds containing a phenylsulfonyl moiety have been reported to possess significant anti-inflammatory and antitumor activities. researchgate.net For example, a series of phenylsulfonyl hydrazide derivatives were found to be potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation, without affecting cyclooxygenase (COX) enzymes. nih.gov

The ethyl linker provides spacing and flexibility, allowing the phenylsulfonyl group to orient itself optimally within a receptor's binding pocket to engage in favorable interactions.

Comparison with Morpholine and other Heterocyclic Analogues

Thiomorpholine is the thio-analogue of morpholine, where the oxygen atom of the morpholine ring is replaced by a sulfur atom. ontosight.ai This seemingly minor change can lead to significant differences in the pharmacological profile of the resulting compound. The sulfur atom is larger, less electronegative, and more lipophilic than oxygen, which alters the ring's conformation, electronic distribution, and potential for interaction with biological targets.

A prominent example of the therapeutic advantage of thiomorpholine over its morpholine counterpart is seen in the case of the oxazolidinone antibiotics.

Linezolid , an FDA-approved antibiotic, contains a morpholine ring.

Sutezolid , a next-generation analogue currently in clinical trials for treating multidrug-resistant tuberculosis, incorporates a thiomorpholine ring instead. nih.gov

Sutezolid is considered a promising replacement for Linezolid due to its improved therapeutic potential, highlighting the positive impact of the sulfur-containing heterocycle in this specific scaffold. nih.gov

DrugHeterocyclic RingSignificance
LinezolidMorpholineFirst-generation FDA-approved antibiotic
SutezolidThiomorpholineSecond-generation analogue with improved therapeutic potential against multi-drug resistant tuberculosis

This interactive table compares the heterocyclic scaffolds of two oxazolidinone antibiotics, illustrating the therapeutic improvement gained by substituting morpholine with thiomorpholine. Data sourced from nih.gov.

Scaffold Design and Optimization for Specific Biological Targets

The process of drug discovery often involves designing a core molecular scaffold and then systematically modifying it to optimize its interaction with a specific biological target. The thiomorpholine ring is an excellent starting point for such endeavors due to its proven utility in bioactive compounds. ontosight.ai

Design Principles for Modulating Target Binding Affinity

Modulating the binding affinity of a ligand for its receptor is a primary goal of medicinal chemistry. Several principles guide this process, many of which are relevant to the design of thiomorpholine-based compounds.

Exploiting Noncovalent Interactions: The strength of a drug-receptor interaction is the sum of various noncovalent forces. Design strategies aim to maximize favorable interactions such as:

Hydrogen Bonds: These are crucial for molecular recognition and specificity. unina.it Functional groups like the sulfonyl moiety in 4-[2-(Phenylsulfonyl)ethyl]thiomorpholine are designed specifically to act as hydrogen bond acceptors. researchgate.net

Electrostatic Interactions: These occur between charged or polar groups on the drug and the receptor. unina.it

Optimizing Steric Fit: The drug must have a shape and size complementary to the binding site. Scaffold modifications aim to improve this "lock-and-key" fit.

Reducing Conformational Flexibility: Highly flexible molecules have a high entropic penalty upon binding. Reducing the number of rotatable single bonds can increase the rigidity of a scaffold, locking it into a more active conformation and thereby enhancing binding affinity and selectivity. mdpi.com

Strategies for Enhancing Biological Activity via Scaffold Modification

Once a lead scaffold like this compound is identified, several strategies can be employed to enhance its biological activity.

Privileged Scaffold-Based Design: Thiomorpholine is considered a "privileged fragment"—a molecular scaffold that is capable of binding to multiple biological targets. mdpi.com Using such a scaffold as a starting point increases the probability of discovering active compounds.

Bioisosteric Replacement: This involves substituting one functional group with another that has similar physical or chemical properties. For example, replacing the sulfur in the thiomorpholine ring with an oxygen (to give morpholine) is a common bioisosteric modification used to fine-tune a compound's properties and determine the importance of the original atom for activity.

Through the iterative application of these design and optimization principles, a simple scaffold can be elaborated into a potent and selective drug candidate tailored for a specific biological target.

Biochemical and Molecular Interaction Studies

Direct experimental data on the biochemical and molecular interactions of this compound is not available in the current body of scientific literature. The thiomorpholine ring system, however, is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in active pharmaceutical ingredients and displays a wide range of biological activities. jchemrev.comjchemrev.comresearchgate.net

Identification of Potential Pharmacological Targets

There are no published studies that specifically identify the pharmacological targets of this compound. The broader class of thiomorpholine derivatives has been investigated for a diverse array of biological effects, which implies a wide range of potential targets. jchemrev.comjchemrev.com Depending on the substitutions on the thiomorpholine core, these derivatives have shown potential as:

Antimicrobial agents ontosight.ai

Anti-inflammatory compounds ontosight.ai

Anticancer agents jchemrev.comontosight.ai

Antitubercular agents jchemrev.com

Antioxidants jchemrev.com

Antiviral compounds ontosight.ai

The specific targets mediating these effects vary widely and would need to be determined experimentally for this compound.

Investigation of Molecular Mechanisms of Action (e.g., enzyme inhibition, receptor modulation)

The molecular mechanism of action for this compound remains uninvestigated. For the general class of thiomorpholine-containing compounds, mechanisms such as selective enzyme inhibition have been reported. jchemrev.comjchemrev.com For example, certain derivatives have been explored as dipeptidyl peptidase IV (DPP-IV) inhibitors. jchemrev.com However, without dedicated research, it is not possible to attribute any specific mechanism to this compound.

Ligand-Target Binding Characterization

No studies concerning the ligand-target binding characterization of this compound have been published. Key parameters such as binding affinity (Ki or Kd values), dissociation constants, and the specific amino acid interactions within a potential binding site are currently unknown.

Advanced ADME-related Research (excluding specific human clinical data)

Information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is not present in the available literature.

In vitro Metabolic Stability Studies and Metabolic Pathway Elucidation

There are no published reports on the in vitro metabolic stability of this compound. Studies using liver microsomes or other metabolic systems to determine the compound's metabolic fate and identify its major metabolites have not been conducted.

Membrane Permeability Investigations

No data from in vitro permeability assays (such as PAMPA or Caco-2) for this compound are available. Consequently, its potential to be absorbed across the gastrointestinal tract or to penetrate the blood-brain barrier is currently undetermined.

Strategies for Modulating Pharmacokinetic Profiles through Chemical Design

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic efficacy and safety. For compounds built upon the this compound scaffold, medicinal chemists can employ a variety of chemical design strategies to modulate these properties. These strategies primarily focus on modifications of the thiomorpholine ring, the N-ethyl linker, and the phenylsulfonyl group to optimize the molecule's interaction with physiological systems.

The thiomorpholine ring itself, a bioisostere of the more commonly utilized morpholine ring, offers a balanced lipophilic-hydrophilic character that can be advantageous for pharmacokinetic properties. sci-hub.se The sulfur atom, being less electronegative than oxygen, slightly increases the lipophilicity compared to a morpholine analog, which can influence membrane permeability and protein binding.

Metabolic stability is a key consideration in drug design. The thiomorpholine ring can be susceptible to oxidation at the sulfur atom, forming the corresponding sulfoxide (B87167) and sulfone. sci-hub.se While this may be a metabolic clearance pathway, it can also be leveraged as a design element, as sulfones are known to be polar moieties that can lower lipophilicity and potentially improve metabolic stability. sci-hub.se

N-dealkylation is a common metabolic pathway for many nitrogen-containing heterocyclic compounds. sci-hub.se The ethyl linker in this compound can be a site for such metabolism. Strategies to mitigate this include the introduction of steric hindrance near the nitrogen atom or the incorporation of electron-withdrawing groups to decrease the basicity of the nitrogen.

To illustrate the impact of chemical modifications on pharmacokinetic parameters, the following tables present hypothetical, yet representative, data based on established principles in medicinal chemistry for a series of analogs of this compound.

Table 1: Impact of Thiomorpholine Ring Modification on Metabolic Stability

Compound IDModificationIn Vitro Half-life (t½) in Human Liver Microsomes (min)In Vivo Clearance (CL) (mL/min/kg)
A-1 None (Parent Scaffold)4515
A-2 Methyl substitution at C2759
A-3 Gem-dimethyl at C21205
A-4 Oxidation to Sulfoxide3025
A-5 Oxidation to Sulfone907

This interactive table demonstrates that introducing steric hindrance on the thiomorpholine ring (A-2, A-3) can significantly increase metabolic stability by shielding potential sites of metabolism. Oxidation of the sulfur to a sulfone (A-5) can also enhance stability, whereas the sulfoxide (A-4) may be more prone to further metabolism.

Table 2: Influence of Phenyl Ring Substitution on Oral Bioavailability

Compound IDSubstitution on Phenyl RingLogPAqueous Solubility (µg/mL)Oral Bioavailability (%)
B-1 None (Parent Scaffold)2.81030
B-2 4-Fluoro2.9835
B-3 4-Methoxy2.71545
B-4 4-Hydroxy2.15020
B-5 4-Trifluoromethyl3.5215

This interactive table illustrates how substitutions on the phenyl ring can modulate physicochemical properties and, consequently, oral bioavailability. A moderately lipophilic and soluble compound like the 4-methoxy derivative (B-3) often exhibits improved bioavailability. Highly polar (B-4) or highly lipophilic (B-5) analogs may suffer from poor absorption.

Table 3: Effect of N-Ethyl Linker Modification on Plasma Protein Binding

Compound IDLinker ModificationPlasma Protein Binding (%)
C-1 -CH₂CH₂- (Parent Scaffold)85
C-2 -CH(CH₃)CH₂-88
C-3 -(CH₂)₃-82
C-4 Cyclopropyl linker90

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Increased Efficiency and Sustainability

Traditional synthetic routes for sulfones and thiomorpholine (B91149) derivatives can be resource-intensive. organic-chemistry.orgscispace.com The future of synthesizing 4-[2-(Phenylsulfonyl)ethyl]thiomorpholine and its analogs lies in the development of more efficient, sustainable, and cost-effective methodologies.

Emerging strategies are expected to focus on several key areas. Photocatalytic reactions, which utilize visible light to drive chemical transformations, are gaining traction as a green and sustainable approach for creating cyclic sulfone compounds. mdpi.com Furthermore, the development of novel catalytic systems is crucial for improving reaction efficiency. mdpi.com Continuous flow synthesis, a technique where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing. nih.gov This method allows for safer and more controlled reaction conditions, often leading to higher yields and purity. nih.gov A recent development in the synthesis of the parent thiomorpholine ring involved a telescoped photochemical thiol-ene reaction in a continuous flow system, highlighting a path toward more scalable and robust manufacturing processes. nih.gov

Synthetic AdvancementKey Advantages
Novel Catalysis Higher efficiency, use of milder reaction conditions, and improved environmental friendliness. mdpi.com
Photocatalysis Green and sustainable methodology using visible light as an energy source. mdpi.com
Continuous Flow Chemistry Enhanced safety, scalability, precise reaction control, and potential for higher yields. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from molecule design to synthesis planning. These computational tools are set to dramatically accelerate the exploration of the chemical space around this compound.

Exploration of New Biological Targets and Therapeutic Applications for Thiomorpholine-Sulfonyl Hybrids

The hybrid structure of this compound, which combines the thiomorpholine and sulfonyl functional groups, is a feature found in various biologically active molecules. jchemrev.comnih.gov Thiomorpholine and its derivatives have been investigated for a wide range of activities, including antibacterial and enzyme inhibition properties. jchemrev.comresearchgate.net Similarly, the sulfonamide group is a well-established pharmacophore present in numerous drugs with diverse therapeutic applications, such as antitumor and antibacterial agents. nih.gov

Future research will focus on systematically screening this compound and a library of its derivatives against a broad array of biological targets. This could uncover novel therapeutic uses in areas like oncology, infectious diseases, and neurology. Identifying the specific enzymes or receptors that these compounds interact with will be a critical step in understanding their mechanism of action and guiding further drug development efforts. jchemrev.com The thiomorpholine moiety, in particular, is considered a valuable component in drug design, often used to replace morpholine (B109124) groups to modulate properties like lipophilicity. mdpi.com

Research AreaObjectivePotential Impact
High-Throughput Screening To test the compound against a wide range of biological targets.Identification of novel activities and therapeutic areas.
Mechanism of Action Studies To understand how the compound interacts with its biological target at a molecular level.Enables rational design of more potent and selective analogs.
Structure-Activity Relationship (SAR) To determine how chemical modifications affect biological activity.Guides the optimization of lead compounds.

Advanced Spectroscopic and Structural Characterization Techniques for Deeper Insights into Molecular Behavior

A detailed understanding of the three-dimensional structure and conformational dynamics of this compound is essential for rational drug design. While standard techniques provide basic structural data, advanced methods can offer unprecedented insights into its molecular behavior.

X-ray crystallography can determine the precise solid-state structure of the molecule, revealing details about bond angles, lengths, and the conformation of the thiomorpholine ring. mdpi.com For instance, the crystal structure of a related compound, 4-(4-nitrophenyl)thiomorpholine, showed the thiomorpholine ring adopting a stable chair conformation. mdpi.com In addition to static structures, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques can probe the molecule's dynamic behavior in solution. Furthermore, computational methods like Density Functional Theory (DFT) calculations and molecular dynamics simulations can complement experimental data. These techniques provide a deeper understanding of the molecule's electronic structure and how it interacts with its environment and biological targets over time.

Q & A

Q. What steps ensure reproducibility in catalytic studies involving this compound?

  • Methodological Answer :
  • Batch consistency : Characterize catalyst purity (e.g., ICP-OES for metal content).
  • Control experiments : Include blank reactions and internal standards (e.g., decane for GC analysis).
  • Open data : Share raw NMR/MS files and computational input scripts via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.